N-benzyl-2-chloro-8-methoxyquinazolin-4-amine
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Overview
Description
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C16H14ClN3O. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a benzyl group, a chlorine atom, and a methoxy group attached to a quinazoline core.
Scientific Research Applications
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies investigating the biological activity of quinazoline derivatives, particularly their effects on cellular pathways and molecular targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
Safety and Hazards
Mechanism of Action
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine is a quinazoline derivative. Quinazolines are a class of organic compounds that are often used in medicinal chemistry due to their diverse biological activities. They can act on a variety of targets, including enzymes, receptors, and ion channels, and can have antiviral, anticancer, anti-inflammatory, and other effects .
The benzyl group in this compound could potentially undergo various reactions, such as oxidation or substitution, depending on the conditions . The chloro and methoxy groups could also participate in reactions or interact with targets in the body.
The pharmacokinetics of this compound would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. Its bioavailability could be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties .
Preparation Methods
The synthesis of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine typically involves the reaction of 2-chloro-8-methoxyquinazolin-4-amine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include sodium hydride, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine can be compared with other similar compounds, such as:
N-benzyl-2-chloro-N-methylquinazolin-4-amine: This compound has a methyl group instead of a methoxy group, which may result in different biological activities and chemical properties.
N-benzyl-4-chloro-2-pyridinecarboxamide: This compound has a pyridine ring instead of a quinazoline ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-13-9-5-8-12-14(13)19-16(17)20-15(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXDBDOUVDSSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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